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Introduction
The MYC family of proto-oncogenes, particularly c-MYC, are master regulators of cellular

proliferation, growth, and metabolism. Their dysregulation is a hallmark of a vast number of

human cancers, making MYC an attractive but challenging therapeutic target.[1][2] Recent

research has illuminated a promising therapeutic strategy: targeting cellular processes upon

which MYC-driven cancers are uniquely dependent. One such vulnerability lies in the

machinery of pre-mRNA splicing, a critical step in gene expression that is often aberrantly

regulated in cancer.

This technical guide focuses on T025, a potent and orally active small molecule inhibitor of the

Cdc2-like kinase (CLK) family, with particularly high affinity for CLK2. T025 has demonstrated

significant anti-tumor efficacy in preclinical models of MYC-driven diseases by disrupting RNA

splicing, leading to cancer cell death. This document provides a comprehensive overview of

T025, including its mechanism of action, quantitative data from key studies, and detailed

experimental protocols to facilitate its use in research and drug development.

Mechanism of Action: Targeting the Spliceosome in
MYC-Driven Cancers
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T025 exerts its anti-cancer effects by inhibiting the kinase activity of CLKs. CLKs are crucial

regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR)

proteins.[3] Phosphorylated SR proteins are essential for the recognition of exons and the

proper assembly of the spliceosome.

In MYC-driven cancers, there is an increased demand on the splicing machinery to support

rapid cell growth and proliferation. T025-mediated inhibition of CLKs leads to a reduction in the

phosphorylation of SR proteins. This impairment of SR protein function disrupts the normal

splicing process, predominantly causing exon skipping. The resulting aberrant mRNA

transcripts can lead to the production of non-functional proteins or trigger nonsense-mediated

decay, ultimately inducing apoptosis and suppressing tumor growth.[1][2] Notably, cancer cells

with high levels of MYC amplification have shown increased sensitivity to T025, highlighting a

synthetic lethal interaction.[1][2]
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Caption: Mechanism of action of T025 in MYC-driven cancer cells.

Quantitative Data
The following tables summarize the key quantitative data for T025 from preclinical studies.

Table 1: Kinase Inhibitory Activity of T025
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Kinase Dissociation Constant (Kd) (nM)

CLK1 4.8

CLK2 0.096

CLK3 6.5

CLK4 0.61

DYRK1A 0.074

DYRK1B 1.5

DYRK2 32

Data compiled from publicly available sources.[4]

Table 2: In Vitro Anti-proliferative Activity of T025

Cell Line Cancer Type MYC Status IC50 (nM)

MDA-MB-468
Triple-Negative Breast

Cancer
Amplified 30 - 300

SK-BR-3 Breast Cancer Amplified 30 - 300

MCF7 Breast Cancer Amplified 30 - 300

Hematological and

other solid cancer cell

lines

Various Not specified 30 - 300

IC50 values represent a range reported in various studies.[4]

Table 3: In Vivo Efficacy of T025 in a MYC-Driven Breast Cancer Allograft Model

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5458155/
https://www.benchchem.com/product/b15621720?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5458155/
https://www.benchchem.com/product/b15621720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Treatment Dosing Schedule Outcome

MMTV-MYC Allograft T025 (50 mg/kg, p.o.)
Twice daily on 2 days

per week

Significant

suppression of tumor

growth

No significant body

weight loss

Data from a study using an allograft model of spontaneous, MYC-driven breast cancer.[1][5]

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on

published studies and may require optimization for specific experimental conditions.

In Vitro Cell Proliferation Assay
This protocol describes a method to determine the anti-proliferative effect of T025 on cancer

cell lines.

Materials:

Cancer cell line of interest (e.g., MDA-MB-468)

Complete cell culture medium

T025 (stock solution in DMSO)

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete

medium.
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Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

Prepare serial dilutions of T025 in complete medium. The final DMSO concentration should

not exceed 0.1%.

Remove the medium from the wells and add 100 µL of the T025 dilutions or vehicle control.

Incubate the plate for 72 hours at 37°C.

Equilibrate the plate to room temperature for 30 minutes.

Add the cell viability reagent according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the IC50 value by plotting the percentage of cell viability against the log of the

T025 concentration and fitting the data to a dose-response curve.
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Caption: Workflow for the in vitro cell proliferation assay.
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Western Blot Analysis of SR Protein Phosphorylation
This protocol details the detection of phosphorylated SR proteins in response to T025
treatment.

Materials:

Cancer cell line (e.g., MDA-MB-468)

T025

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (5% BSA or non-fat milk in TBST)

Primary antibody: Anti-phospho-SR protein (clone 1H4)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with T025 at the desired concentrations for the specified time.

Lyse the cells in lysis buffer on ice.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Denature the protein samples by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (anti-phospho-SR protein, clone 1H4)

overnight at 4°C, following the manufacturer's recommended dilution.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

In Vivo Xenograft/Allograft Tumor Model
This protocol outlines the establishment and monitoring of a MYC-driven tumor model in mice

to evaluate the in vivo efficacy of T025.

Materials:

Immunocompromised mice (e.g., BALB/c nude mice) or syngeneic mice for allografts

MYC-driven cancer cells (e.g., MDA-MB-468) or tumor fragments from MMTV-MYC

transgenic mice

Matrigel (optional)

T025

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Calipers

Animal balance

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b15621720?utm_src=pdf-body
https://www.benchchem.com/product/b15621720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Implantation:

Xenograft: Subcutaneously inject 1-10 x 10^6 MDA-MB-468 cells in a mixture with Matrigel

into the flank of each mouse.

Allograft: Surgically implant a small tumor fragment (approximately 2-3 mm³) from an

MMTV-MYC transgenic mouse into the mammary fat pad of a syngeneic mouse.

Tumor Growth and Treatment:

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer T025 (e.g., 50 mg/kg) or vehicle via oral gavage according to the desired

schedule (e.g., twice daily on 2 days per week).

Monitoring:

Measure tumor volume using calipers at regular intervals (e.g., twice a week) using the

formula: Volume = (length x width²) / 2.

Monitor the body weight of the mice to assess toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry, Western blot).
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Caption: Workflow for the in vivo tumor model experiment.

Conclusion
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T025 represents a promising therapeutic agent for the treatment of MYC-driven cancers by

exploiting their dependency on the splicing machinery. Its potent and specific inhibition of CLKs

leads to widespread disruption of pre-mRNA splicing, ultimately resulting in cancer cell death.

The data and protocols presented in this technical guide provide a solid foundation for

researchers to further investigate the therapeutic potential of T025 and to explore the broader

implications of targeting RNA splicing in oncology. As our understanding of the intricate

connections between oncogenic drivers and cellular vulnerabilities deepens, molecules like

T025 will be instrumental in developing the next generation of targeted cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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